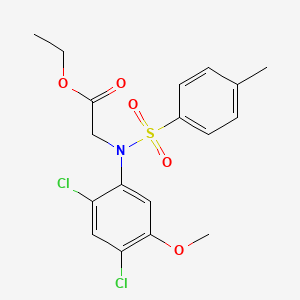

1-甲基-2-氧代-N-((1-苯基吡咯烷-2-基)甲基)-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

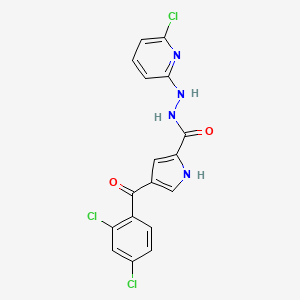

The compound "1-methyl-2-oxo-N-((1-phenylpyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, related structures and their syntheses, molecular interactions, and potential biological activities are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include the transformation of starting materials such as itaconic acid into more complex structures with substitutions at various positions to afford the final products. For instance, a library of pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, indicating that similar methodologies could potentially be applied to synthesize the compound of interest . Additionally, a sequential aza-Wittig/cycloaddition/ring-transformation mechanism has been reported for the synthesis of triazine derivatives, which could provide insights into the synthesis of dihydropyridine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, antipyrine derivatives have been analyzed to reveal the presence of hydrogen bonding and π-interactions that stabilize their molecular structures . Similarly, stereochemical investigations of thiazolidine derivatives have been conducted using NMR spectroscopy to determine the configurations of stereogenic centers . These studies suggest that detailed structural analysis of the compound could be performed using similar methods.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential biological activities. For instance, pyrimidine derivatives have been studied as inhibitors of transcription factors NF-kappaB and AP-1, with modifications at different positions of the pyrimidine ring affecting their activity . This indicates that the compound of interest may also undergo chemical reactions that could modulate its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, crystallinity, and hydrogen bonding capabilities, have been characterized. For example, the crystal structure of a pyrrolidine derivative was determined, and the molecules were found to form infinite chains via hydrogen bonding . Additionally, the importance of the triazine heterocycle for potency and selectivity was highlighted in the discovery of soluble epoxide hydrolase inhibitors . These findings suggest that the physical and chemical properties of the compound of interest could be similarly analyzed to understand its behavior in different environments.

科学研究应用

潜在抗 HIV 剂

一项对相关化合物“1-(4-甲基苯基)-5-氧代-2-苯基吡咯烷-2-甲酰胺”的研究,强调了其作为抗人类免疫缺陷病毒 1 型 (HIV-1) 非核苷类逆转录酶抑制剂的潜力。分子结构通过氢键形成无限链,表明其在 HIV 治疗药物开发中的用途 (R. Tamazyan 等,2007 年).

合成和在药物开发中的应用

对“2-取代 6-(5-氧代-1-苯基吡咯烷-3-基)嘧啶-5-甲酰胺”的平行合成研究表明,该化合物有潜力通过五步转化过程创建衍生物库。这项工作强调了核心结构在生成具有潜在药用价值的各种分子的适应性 (Bojana Črček 等,2012 年).

抗菌活性

另一种相关化合物显示出作为抗菌剂的希望,特别是针对耐药菌株。该研究重点关注吡啶酮羧酸的合成和抗菌活性,表明特定的取代可以增强抗菌功效,使其成为进一步生物学研究的候选者 (H. Egawa 等,1984 年).

抗高血压和冠状血管扩张剂

该化学类别中的化合物已被确认为抗高血压药和冠状血管扩张剂。这些发现突出了这些分子在治疗心血管疾病中的潜在治疗应用 (W. Abernathy,1978 年).

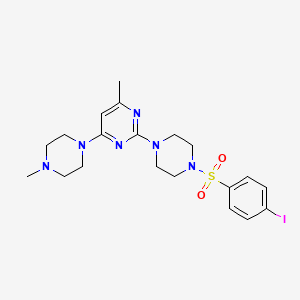

癌症治疗的激酶抑制剂

取代的“N-(4-(2-氨基吡啶-4-氧基)-3-氟-苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺”已被确认为有效且选择性的 Met 激酶抑制剂。这些化合物在肿瘤学中显示出希望,特别是在治疗依赖于 Met 激酶活性的肿瘤中 (G. M. Schroeder 等,2009 年).

叶立德化学和杂环合成

N-甲基-3-脱氢吡啶鎓叶立德的化学及其在杂环合成中的应用值得注意。这项研究证明了该化合物在构建复杂分子中的效用,强调了其在合成有机化学中的作用 (W. Pan 和 P. Shevlin,1997 年).

属性

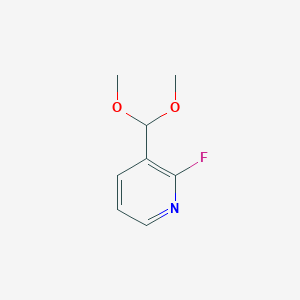

IUPAC Name |

1-methyl-2-oxo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-20-11-6-10-16(18(20)23)17(22)19-13-15-9-5-12-21(15)14-7-3-2-4-8-14/h2-4,6-8,10-11,15H,5,9,12-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERSESKAHHYXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

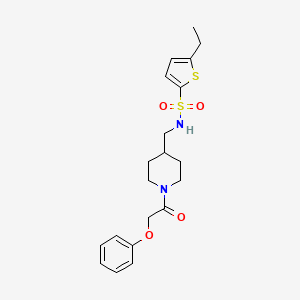

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)

![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)

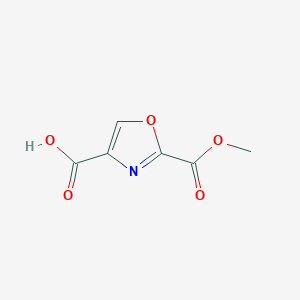

![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)

![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)

![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)